6,8-Dimethoxyisoquinolin-1(2H)-one
Description
6,8-Dimethoxyisoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinolinone backbone substituted with methoxy groups at the 6- and 8-positions. This structural motif is of interest in medicinal chemistry due to its relevance in bioactive molecules and natural products. The compound is synthesized via transition metal-free cascade reactions involving alkynols and imines, as demonstrated in recent methodologies .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6,8-dimethoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H11NO3/c1-14-8-5-7-3-4-12-11(13)10(7)9(6-8)15-2/h3-6H,1-2H3,(H,12,13) |
InChI Key |
RQNPAAMHEZHSNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CNC2=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 6,7-Dimethoxyisoquinolin-1(2H)-one Derivatives: Compounds such as ethyl 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6j) and 6,7-dimethoxy-N,1-diphenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6l) differ in methoxy group placement (6,7 vs. 6,8). The 6,7-substitution pattern is more common in synthetic routes and may influence electronic distribution and binding interactions in biological systems .
- This derivative is commercially available, indicating its utility in medicinal chemistry, though direct comparative data are lacking .
Functional Group Modifications
- Sulfonyl and Acetyl Derivatives: Compounds like 6,7-dimethoxy-2-(methylsulfonyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6k) and 1-(1-benzyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6m) demonstrate how sulfonyl or acetyl groups at the 2-position can modulate reactivity and steric bulk. These modifications may enhance target selectivity or pharmacokinetic properties compared to the unsubstituted isoquinolinone core .
- Chlorinated Analogs: 6,7-Dichloroisoquinolin-1(2H)-one and related halogenated derivatives are noted for their synthetic accessibility. Chlorine atoms increase lipophilicity, which may improve membrane permeability but could also elevate toxicity risks .
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